

Chemical & Functional Profile

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Compound Focus: Lumiflavin

CAS No.: 1088-56-8

Cat. No.: S533791

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The table below summarizes the core characteristics of riboflavin and its photodegradation product, **lumiflavin**.

Property	Riboflavin (Vitamin B2)	Lumiflavin
Chemical Name	7,8-dimethyl-10-(1'-D-riboityl)isoalloxazine [1]	7,8,10-trimethylisoalloxazine [2]
Chemical Structure	Isoalloxazine ring with a ribitol side chain at N10 [2]	Isoalloxazine ring with methyl group at N10 (no ribitol chain) [2]
Origin	Dietary vitamin; precursor to FMN and FAD [2] [1]	Photodegradation product of riboflavin in alkaline conditions [2] [1]
Solubility	Sparingly soluble in water [2]	Soluble in chloroform [2] [3]
Fluorescence	Yellow-green in neutral/aqueous solution (ex ~444 nm, em ~530-565 nm) [2]	Yellow-green in alkaline solution/chloroform (ex ~270-450 nm, em ~418-513 nm) [2] [3]
Biological Role	Essential cofactor (FMN/FAD) for redox enzymes [2] [1]	Riboflavin antagonist ; inhibits riboflavin conversion to FMN/FAD and cellular uptake [4] [1]

Property	Riboflavin (Vitamin B2)	Lumiflavin
Genotoxicity/Mutagenicity	Mutagenic in <i>Salmonella typhimurium</i> TA102 only upon illumination ; mediated by superoxide radicals [5]	Mutagenic in <i>Salmonella typhimurium</i> TA102 only upon illumination ; mediated by superoxide radicals [5]

Analytical Methods & Detection

Lumiflavin's specific properties are leveraged in analytical techniques, particularly for detecting and quantifying riboflavin.

Method	Principle	Key Application Details
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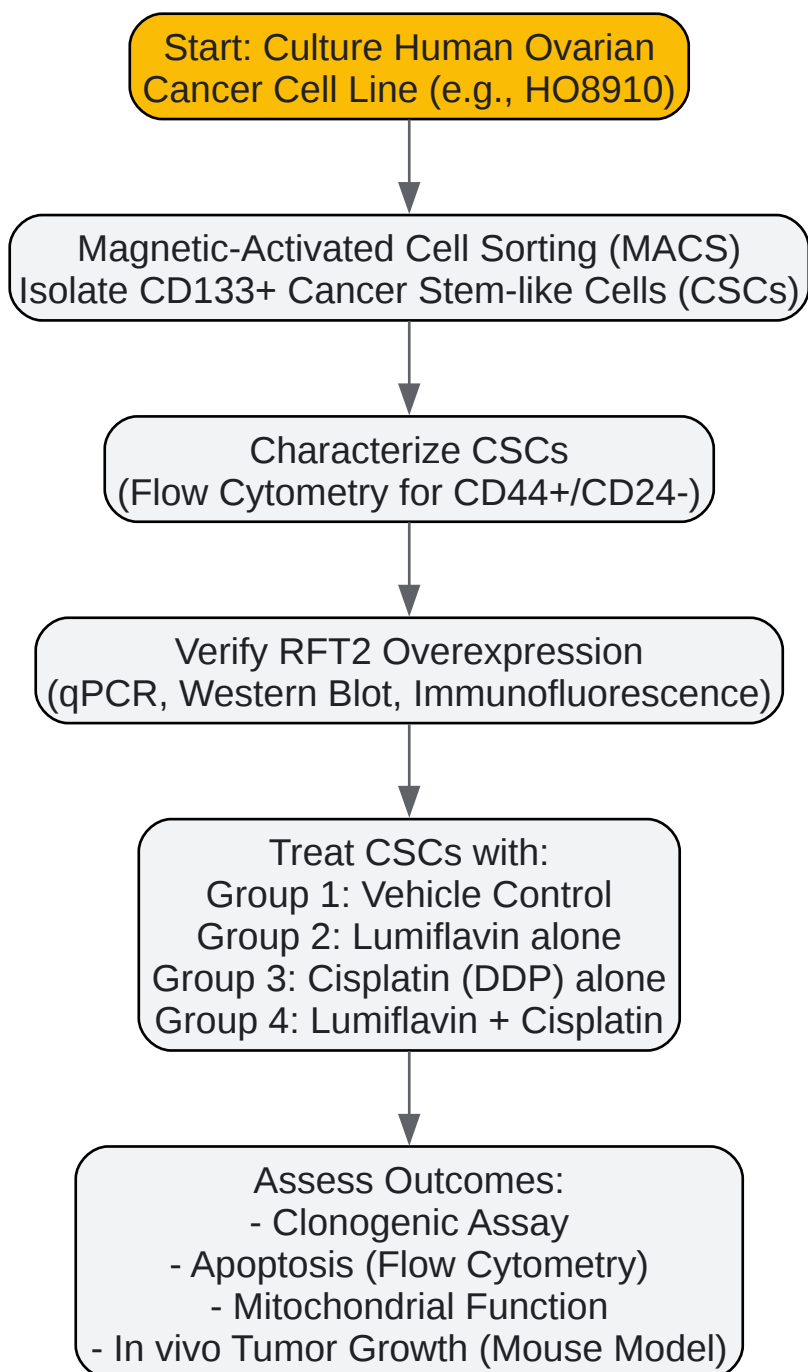
| **Lumiflavin Method** | Conversion of riboflavin to **lumiflavin** in alkaline solution (pH 10-12) under light; **lumiflavin** is extracted with chloroform for fluorescence measurement [2] [3]. | - **Specificity**: Highly specific for riboflavin, as other flavins do not convert [2].

- **Yield**: Transformation is not quantitative (60-70%) [2] [3].
- **Detection Limit**: Can achieve 0.02 ng riboflavin per injection in HPLC applications [3]. | | **HPLC with Fluorescence Detection** | Separation of flavins (FAD, FMN, riboflavin) followed by native fluorescence detection [3]. | - **Differentiation**: Can separately quantify FAD, FMN, and free riboflavin [3].
- **Pre-column Derivatization**: Can be coupled with **lumiflavin** conversion for increased sensitivity [3]. | | **Sample Handling** | Riboflavin and flavins are extremely light-sensitive [2] [3]. | **Critical Step**: All extraction and analysis procedures must be carried out in the dark or under subdued red light to prevent degradation [2] [3]. |

Experimental Insights & Research Applications

Recent research explores **lumiflavin's** potential in oncology, particularly in overcoming chemotherapy resistance.

- **Mechanism of Action in Cancer Cells:** A 2019 study demonstrated that **lumiflavin** acts as a **chemosensitizer** in ovarian cancer [4]. The proposed mechanism involves:
 - **Inhibition of Riboflavin Uptake:** Cancer stem-like cells (CSCs) overexpress the riboflavin transporter 2 (RFT2) and accumulate high levels of riboflavin, which is thought to contribute to chemoresistance [4].
 - **Metabolic Interference:** **Lumiflavin**, as a riboflavin antagonist, interferes with the riboflavin metabolic pathway, reducing the vitamin's availability in CSCs [4].
 - **Synergistic Cytotoxicity:** By depleting riboflavin, **lumiflavin** sensitizes CSCs to cisplatin (DDP), leading to increased mitochondrial damage, apoptosis, and DNA damage *in vitro* and in murine models [4]. This effect was reversed by adding exogenous riboflavin, confirming the specificity of the pathway [4].
- **Experimental Protocol for Chemosensitization:** The following workflow, used in the ovarian cancer study [4], can be adapted for similar investigations:



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*Experimental workflow for **lumiflavin** chemosensitization studies.*

- **Molecular Interaction Studies:** A 2025 computational study used **lumiflavin** as a model compound to investigate how the isoalloxazine ring system inserts into the riboflavin-binding protein [6]. The research characterized **π - π stacking interactions** between **lumiflavin** and aromatic amino acids

(tryptophan and tyrosine), revealing displaced parallel stacking arrangements with precise interplanar distances and binding energies [6]. This provides a structural model for riboflavin transport.

Key Takeaways for Researchers

- **Lumiflavin is a Specific Riboflavin Analog and Antagonist:** Its primary research utility stems from its ability to competitively inhibit riboflavin transporters and interfere with flavocoenzyme synthesis [4] [1].
- **A Promising Avenue in Oncology:** Leveraging **lumiflavin** to target riboflavin-dependent pathways in CSCs represents a novel strategy to combat chemoresistance in cancers like ovarian carcinoma [4]. The experimental workflow provided offers a template for such research.
- **Critical Analytical Tool:** The conversion of riboflavin to **lumiflavin** remains a highly specific, though non-quantitative, method for riboflavin analysis, underscoring the importance of strict light control during sample preparation [2] [3].

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